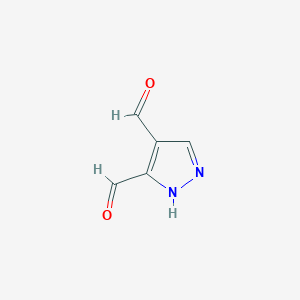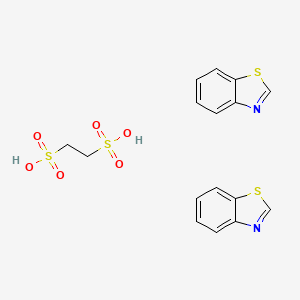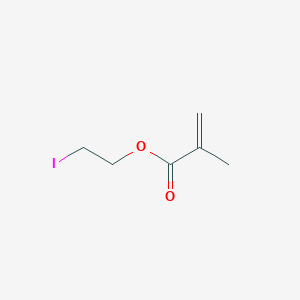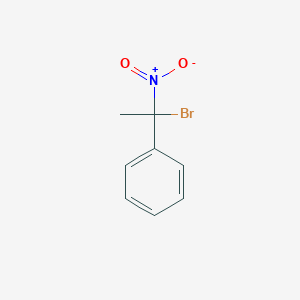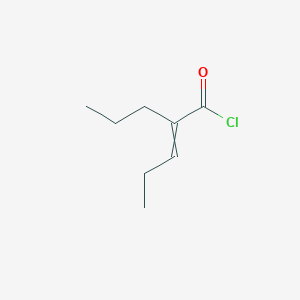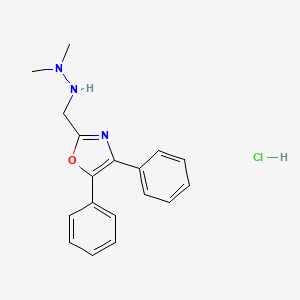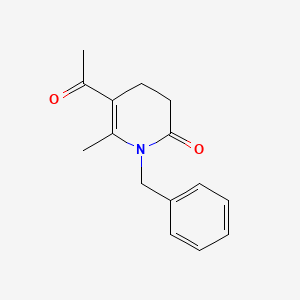
5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes an acetyl group, a benzyl group, and a methyl group attached to a dihydropyridinone ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a benzyl-substituted pyridinone precursor and an acetylating agent in the presence of a base can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow techniques, advanced catalysts, and automated systems to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
科学的研究の応用
5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and benzyl groups play crucial roles in binding to active sites, while the dihydropyridinone ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
5-acetyl-1-benzyl-3,4-dihydro-1H-pyridin-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.
6-methyl-1-benzyl-3,4-dihydro-1H-pyridin-2-one:
1-benzyl-3,4-dihydro-1H-pyridin-2-one: Lacks both the acetyl and methyl groups, resulting in different chemical behavior and uses.
Uniqueness
The presence of both acetyl and methyl groups in 5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. These features make it a valuable compound for targeted research and applications.
特性
CAS番号 |
32402-69-0 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
5-acetyl-1-benzyl-6-methyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C15H17NO2/c1-11-14(12(2)17)8-9-15(18)16(11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3 |
InChIキー |
GRASVBXDTYYLMH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC(=O)N1CC2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
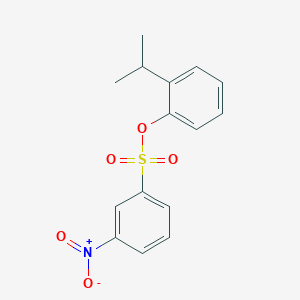
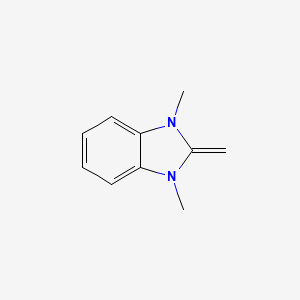
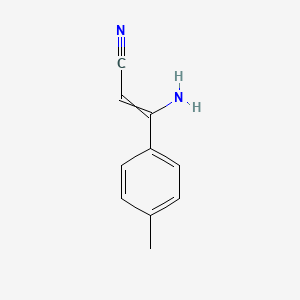
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
